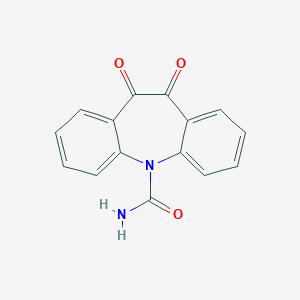
5-氨基-1-萘磺酸
描述
1-萘胺-5-磺酸是一种有机化合物,属于 1-萘磺酸类。它具有萘基,在 1 位上有磺酸基,在 5 位上有胺基。 该化合物以其在染料制造和科学研究等各个领域的应用而闻名 .
科学研究应用
1-萘胺-5-磺酸在科学研究中具有多种应用:
化学: 用作偶氮染料和其他有机化合物的合成中间体。
生物学: 用于荧光测定法研究蛋白质相互作用和构象变化。
医药: 研究其在药物开发和诊断测定中的潜在用途。
工业: 用于生产用于纺织品和其他材料的染料 .
作用机制
1-萘胺-5-磺酸的作用机制涉及其通过其磺酸基和胺基与分子靶标的相互作用。这些官能团使该化合物能够参与各种化学反应,例如与蛋白质和其他生物分子结合。 确切的途径和分子靶标取决于具体的应用和使用环境 .
类似化合物:
1-萘胺: 从萘衍生的一种芳香胺,用于染料制造。
2-萘胺: 另一种具有类似应用的萘衍生物。
1-萘酚: 萘的羟基化衍生物,用于有机合成.
独特性: 1-萘胺-5-磺酸的独特之处在于它同时存在磺酸基和胺基,这赋予了它在各种应用中独特的化学反应性和多功能性。 它能够参与多种类型的反应,以及其作为染料合成中间体的作用,突出了其在研究和工业中的重要性 .
生化分析
Biochemical Properties
5-Amino-1-naphthalenesulfonic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of complex structures. For instance, it is involved in the synthesis of azo dyes, where it reacts with diazonium salts to form colored compounds . The interaction with enzymes such as sulfonatase can lead to the cleavage of the sulfonic acid group, altering the compound’s properties and reactivity .
Cellular Effects
5-Amino-1-naphthalenesulfonic acid influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can act as a fluorophore, which means it can be used to label and track cellular components in fluorescence microscopy . This property allows researchers to study the dynamics of cellular processes and the localization of specific proteins within cells .
Molecular Mechanism
At the molecular level, 5-Amino-1-naphthalenesulfonic acid exerts its effects through binding interactions with biomolecules. It can bind to proteins and enzymes, leading to inhibition or activation of their functions. For example, the compound can inhibit certain enzymes by binding to their active sites, preventing substrate access . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Amino-1-naphthalenesulfonic acid can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or high temperatures . Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 5-Amino-1-naphthalenesulfonic acid vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes, including toxicity . Studies have shown that high doses of the compound can cause adverse effects, such as oxidative stress and damage to cellular components .
准备方法
合成路线和反应条件: 1-萘胺-5-磺酸可以通过涉及磺化和胺化反应的多步法合成。该过程通常以使用硫酸对萘进行磺化来生产 1-萘磺酸开始。然后,该中间体用硝酸和硫酸的混合物进行硝化,形成 1-磺酸基 8-硝基萘。 最后,使用铁粉和水蒸气还原硝基,生成 1-萘胺-5-磺酸 .
工业生产方法: 在工业环境中,1-萘胺-5-磺酸的生产遵循类似的步骤,但规模更大。 该过程涉及对反应条件(如温度和试剂浓度)的精确控制,以确保最终产物的高产率和纯度 .
化学反应分析
反应类型: 1-萘胺-5-磺酸会发生各种化学反应,包括:
氧化: 该化合物可以被氧化成 1-萘醌。
还原: 还原中间体中的硝基以形成胺基。
取代: 磺酸基可以参与取代反应以形成衍生物.
常用试剂和条件:
氧化剂: 重铬酸通常用于氧化反应。
还原剂: 铁粉和水蒸气用于还原反应。
磺化试剂: 硫酸用于初始磺化步骤.
主要产品:
1-萘醌: 通过氧化形成。
1-萘胺-5-磺酸: 还原和磺化反应的主要产物.
相似化合物的比较
1-Naphthylamine: An aromatic amine derived from naphthalene, used in dye manufacturing.
2-Naphthylamine: Another naphthalene derivative with similar applications.
1-Naphthol: A hydroxylated derivative of naphthalene used in organic synthesis.
Uniqueness: 1-Naphthylamine-5-sulfonic acid is unique due to the presence of both sulfonic acid and amine groups, which confer distinct chemical reactivity and versatility in various applications. Its ability to participate in multiple types of reactions and its role as an intermediate in dye synthesis highlight its importance in both research and industry .
属性
IUPAC Name |
5-aminonaphthalene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c11-9-5-1-4-8-7(9)3-2-6-10(8)15(12,13)14/h1-6H,11H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNAQOYOSRJXFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058911 | |
| Record name | 1-Naphthalenesulfonic acid, 5-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84-89-9 | |
| Record name | Laurent acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthylamine-5-sulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthylamine-5-sulfonic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07176 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Laurent acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28691 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Laurent acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7553 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthalenesulfonic acid, 5-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Naphthalenesulfonic acid, 5-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-aminonaphthalene-1-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.428 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-NAPHTHYLAMINE-5-SULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W70WC365OD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 5-Amino-1-naphthalenesulfonic acid be broken down by microorganisms?
A1: Yes, research suggests that certain bacteria can utilize 5-Amino-1-naphthalenesulfonic acid as a sulfur source for growth. Studies have shown that microorganisms like Pseudomonas sp. can cleave the sulfonate group from 5-Amino-1-naphthalenesulfonic acid, yielding 5-amino-1-naphthol as a product. This desulfonation process incorporates an oxygen atom from molecular oxygen into the molecule. []
Q2: How is 5-Amino-1-naphthalenesulfonic acid typically detected and quantified in complex mixtures?
A2: A sensitive method for determining 5-Amino-1-naphthalenesulfonic acid in seawater samples involves a combination of molecularly imprinted stir bar sorptive extraction (MISBSE) and spectrophotometry. [] This technique utilizes a specially designed stir bar coated with a polymer imprinted with 5-Amino-1-naphthalenesulfonic acid. This allows for selective extraction and preconcentration of the compound from the sample matrix, improving the sensitivity and accuracy of the spectrophotometric measurement.
Q3: Can 5-Amino-1-naphthalenesulfonic acid be used as a building block for synthesizing other compounds?
A3: Yes, 5-Amino-1-naphthalenesulfonic acid serves as a starting material for the synthesis of more complex molecules. For instance, it can be transformed into 5-chloro-1-naphthalene sulfoalanine through a multistep synthesis involving diazotization, halogenation, chlorosulfonation, and acylation reactions. [] This highlights its versatility as a chemical precursor.
Q4: What is known about the environmental fate of 5-Amino-1-naphthalenesulfonic acid?
A4: While the provided research focuses on microbial desulfonation of 5-Amino-1-naphthalenesulfonic acid, [] further investigation is needed to fully understand its environmental persistence, degradation pathways, and potential impact on ecosystems. Determining the compound's ecotoxicological profile and exploring strategies for its mitigation or biodegradation would be valuable for assessing its long-term environmental implications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


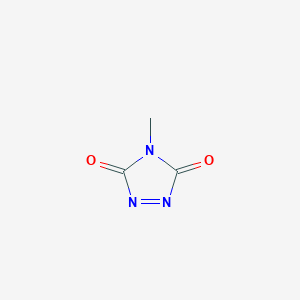
![5-[(Dimethylamino)methyl]-2-furanmethanol](/img/structure/B123954.png)
![ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate](/img/structure/B123958.png)
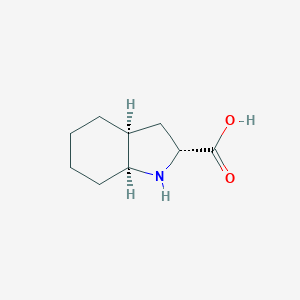


![5-amino-1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-N-[(4-chlorophenyl)methyl]imidazole-4-carboxamide](/img/structure/B123966.png)

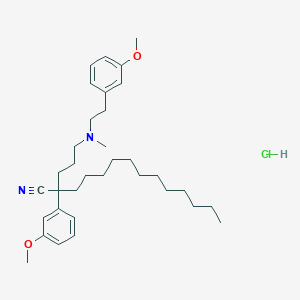

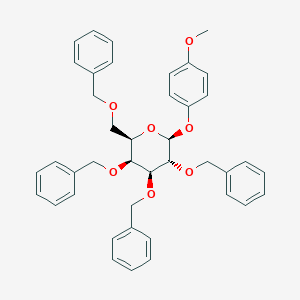
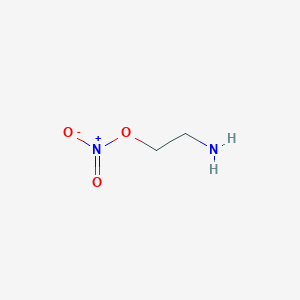
![(3S,4S,10S,11S)-3,4,10,11-tetrahydronaphtho[2,1-h]phenanthrene-3,4,10,11-tetrol](/img/structure/B123979.png)
